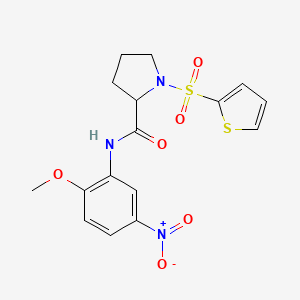

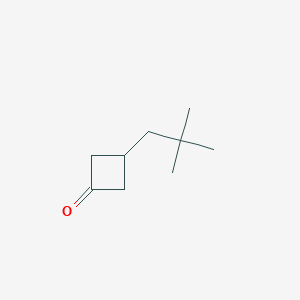

![molecular formula C17H13N3O3 B2366838 (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one CAS No. 861209-05-4](/img/structure/B2366838.png)

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Derivative Research

The compound (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one, part of the imidazo[1,2-a]pyridine class, has been the subject of various research studies, particularly in the synthesis of derivative compounds. For instance, Cesur and Cesur (1994) synthesized derivatives of imidazo[1,2-a]pyridine for potential anticonvulsant activity, finding that one of the derivatives showed significant activity against seizures (Cesur & Cesur, 1994). Another study by Vilchis-Reyes et al. (2010) explored the synthesis of 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives, revealing that the substitution of hydrogen by fluorine in these compounds did not notably affect their cytotoxic activity (Vilchis-Reyes et al., 2010).

Application in Corrosion Inhibition

In the field of materials science, imidazo[1,2-a]pyridine derivatives have been evaluated for their effectiveness in corrosion inhibition. A study by Aatiaoui et al. (2021) highlighted the synthesis of Schiff bases based on imidazo[1,2-a]pyridine, demonstrating their potential in inhibiting the corrosion of mild steel in acidic environments (Aatiaoui et al., 2021).

Quantum Chemistry and Molecular Reactivity

In quantum chemistry, the chemical reactivity of the imidazo[1,2-a]pyridinyl-chalcone series, including (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one, has been studied. Konaté et al. (2021) performed quantum chemistry methods to characterize the global and local reactivity of these compounds, which is essential for understanding their potential applications in organic synthesis and medicinal chemistry (Konaté et al., 2021).

Photophysical Properties

Research on the photophysical properties of related compounds has also been conducted. For example, Li and Yong (2019) studied novel positional isomers of a compound similar to (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one, observing different phosphorescent colors and reversible phosphorescent color switching in response to acid-base vapor stimuli (Li & Yong, 2019).

Catalytic and Antiviral Activity

The compound's derivatives have also been investigated for their catalytic and antiviral activities. Saddik et al. (2012) synthesized heterocyclic compounds with an imidazolo[1,2-a]pyridine moiety and examined their catalytic activities in the oxidation of catechol, a significant study in the field of catalysis (Saddik et al., 2012). Additionally, Hamdouchi et al. (1999) designed and synthesized imidazo[1,2-a]pyridine derivatives to test them as antirhinovirus agents, contributing to the search for novel antiviral compounds (Hamdouchi et al., 1999).

Propiedades

IUPAC Name |

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-12-17(19-10-3-2-7-16(19)18-12)15(21)9-8-13-5-4-6-14(11-13)20(22)23/h2-11H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXBBXPOGKZDJ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)